2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F5N3O3S/c25-20-10-9-18(15-19(20)23(33)30-17-7-5-16(6-8-17)24(27,28)29)36(34,35)32-13-11-31(12-14-32)22-4-2-1-3-21(22)26/h1-10,15H,11-14H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKULFKVQDEGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluorophenylpiperazine and 4-(trifluoromethyl)aniline. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The presence of fluorine atoms and the piperazine ring can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Sulfonamides
Compounds with piperazine-sulfonyl linkages share key pharmacological features. For example:
Key Differences :
- Core Structure : The benzamide core in the target compound may confer distinct hydrogen-bonding capabilities compared to acetamide () or pentanamide () analogs.
Fluorinated Aromatic Systems
Fluorine atoms and trifluoromethyl groups are critical for bioavailability and target affinity:
Comparison :
- The target compound’s dual fluorophenyl groups may increase π-π stacking interactions compared to mono-fluorinated triazoles in .
Sulfonyl-Linked Heterocycles
Sulfonyl groups are pivotal for binding to enzymatic active sites:
Biological Activity
The compound 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a piperazine moiety, which is commonly associated with various biological activities. Its structure can be broken down as follows:
- Fluoro groups : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Piperazine ring : Known for its versatility in drug design, it contributes to the compound's interaction with biological targets.
- Sulfonamide linkage : This functional group is often linked to antimicrobial and antitumor activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HUH-7 (Hepatocellular) | 25 |
| MCF-7 (Breast) | 15 |
| HCT-116 (Colorectal) | 30 |
These values suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been explored in several studies. It has been identified as a mixed ligand for serotonin receptors (5-HT1A and 5-HT7), indicating potential use in treating mood disorders such as depression and anxiety . The following table summarizes receptor affinity data:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT7 | 30 nM |
This affinity suggests that the compound could modulate serotonergic activity, which is crucial for antidepressant effects .
The biological activity of this compound can be attributed to several mechanisms:
Case Studies
A notable study highlighted the synthesis and biological evaluation of similar piperazine derivatives, revealing their anticancer and antidepressant properties through in vitro assays. The study demonstrated that modifications to the piperazine structure could enhance biological activity significantly .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The compound’s synthesis involves constructing its benzamide core, piperazine-sulfonyl linkage, and fluorinated aromatic groups. A common approach includes:
- Step 1: Coupling a fluorophenylpiperazine derivative with a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) to form the sulfonamide bridge .
- Step 2: Reacting the intermediate with a 4-(trifluoromethyl)aniline derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to form the benzamide .
- Optimization: Chromatographic purification (normal phase, 10% methanol/0.1% ammonium hydroxide) and controlled temperature during sulfonylation reduce byproducts .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: H and F NMR identify fluorine substitution patterns and piperazine ring conformation. For example, deshielded protons near sulfonyl groups appear at δ 3.2–3.8 ppm .
- Mass Spectrometry (HRMS): Exact mass analysis confirms molecular formula (e.g., [M+H]+ ion for CHFNOS requires m/z 562.1264) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve sulfonylation byproducts .
Advanced: How does the substitution pattern on the piperazine ring (e.g., 2-fluorophenyl vs. 4-fluorophenyl) influence selectivity for dopamine or serotonin receptors?
Methodological Answer:
- Receptor Docking Studies: Molecular modeling (e.g., AutoDock Vina) shows that 2-fluorophenyl substitution on piperazine creates steric hindrance, favoring D3 receptor binding over 5-HT due to reduced cavity fit .
- Experimental Validation: Radioligand displacement assays (using [H]spiperone for D2/D3 and [H]8-OH-DPAT for 5-HT) quantify affinity shifts. For example, 2-fluorophenyl analogs exhibit 10-fold higher D3 selectivity than 4-fluorophenyl variants .
Advanced: What strategies mitigate poor aqueous solubility during pharmacological testing, given the compound’s trifluoromethyl and sulfonyl groups?
Methodological Answer:
- Formulation: Use cyclodextrin-based complexes (e.g., hydroxypropyl-β-cyclodextrin at 10% w/v) to enhance solubility for in vivo studies .
- Structural Modification: Introduce polar groups (e.g., hydroxyl or tertiary amines) on the benzamide’s para position without disrupting receptor interactions .
- Surfactant-Assisted Dissolution: Polysorbate-80 (0.1% v/v) in PBS improves solubility for cell-based assays .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. CNS-targeted effects) across similar benzamide derivatives?
Methodological Answer:
- Meta-Analysis: Cross-reference activity datasets (e.g., ChEMBL) to identify structural determinants. For instance, N-(4-trifluoromethylphenyl) groups correlate with serotonin receptor modulation, while sulfonyl-piperazine linkages favor kinase inhibition .
- Dose-Response Profiling: Conduct parallel assays (e.g., MIC for antimicrobial activity and cAMP assays for GPCR activity) to determine if effects are target-specific or concentration-dependent artifacts .
- Structural Elucidation: X-ray crystallography of ligand-target complexes clarifies binding modes. For example, trifluoromethyl groups may engage in hydrophobic pockets of both bacterial enzymes and neuronal receptors .
Advanced: What computational tools are effective for predicting the compound’s ADMET properties, and how do they align with experimental data?
Methodological Answer:
- In Silico Prediction: SwissADME estimates logP (~3.5) and BBB permeability (BOILED-Egg model), suggesting moderate CNS penetration .
- Experimental Validation: Compare predictions with in vitro Caco-2 permeability assays (Papp > 5 × 10 cm/s indicates oral bioavailability) and hepatic microsomal stability tests (t > 30 min) .
- Metabolite Identification: LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., piperazine N-dealkylation) for structural hardening .
Advanced: How can researchers design SAR studies to differentiate the contributions of the sulfonyl vs. benzamide moieties to target engagement?
Methodological Answer:
- Fragment-Based Design: Synthesize truncated analogs (e.g., sulfonyl-piperazine alone or benzamide without sulfonyl) and test binding affinity .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to determine if sulfonyl groups drive enthalpy-driven binding (e.g., hydrogen bonding) or benzamide contributes entropy-driven effects .
- Alanine Scanning Mutagenesis: Modify key residues in the target protein (e.g., D3 receptor) to assess which moiety’s interactions are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
